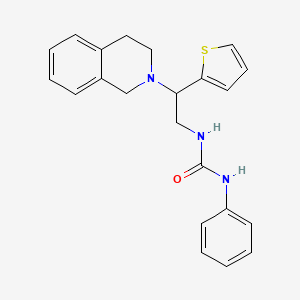

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

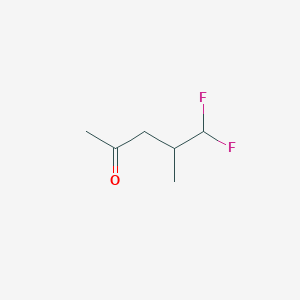

The compound 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a dihydroisoquinoline moiety, which is a partially hydrogenated isoquinoline, a bicyclic compound composed of a benzene ring fused to a pyridine ring. The dihydroisoquinoline core is known for its presence in various pharmacologically active compounds. The molecule also includes a thiophenyl group, a common structural motif in drug design due to its bioisosteric properties with phenyl groups, and a phenylurea segment, which is often seen in medicinal chemistry for its hydrogen bond donor and acceptor capabilities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include cycloaddition, condensation, and alkylation reactions. For instance, derivatives of partially hydrogenated isoquinolines can be synthesized through reactions involving acylcyclohexanones and cyanothioacetamide, followed by condensation with amines . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved using a rhodium-catalyzed reaction that forms a bromonium ylide intermediate . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, and X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The dihydroisoquinoline core, thiophenyl group, and phenylurea segment would each contribute distinct spectroscopic signatures that could be used to confirm the structure of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The dihydroisoquinoline moiety could participate in electrophilic aromatic substitution reactions, while the thiophenyl group could engage in nucleophilic substitution reactions. The urea functionality could be involved in the formation of hydrogen bonds, which could influence the compound's reactivity and interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the dihydroisoquinoline and thiophenyl groups could impart a degree of lipophilicity, while the phenylurea segment could contribute to the molecule's solubility in polar solvents due to its potential for hydrogen bonding. The exact properties would need to be determined experimentally, but these structural features provide some insight into the compound's characteristics.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound is part of a broader category of compounds explored for their unique chemical properties and potential applications in various fields, including organic synthesis, pharmaceutical research, and materials science. For instance, the synthesis and characterization of quinazolin-4-yl-thioureas and dihydroisoquinolines have been studied to understand their structural and chemical properties. These compounds are prepared through reactions involving isothiocyanates with primary amines and exhibit interesting properties, such as luminescence and potential biological activities (Fathalla et al., 2001; Brossi et al., 1960).

Biological Evaluation and Molecular Docking

Recent studies have focused on the biological evaluation and molecular docking of new derivatives, such as quinazolinone-based derivatives, for their potential as inhibitors against various targets like VEGFR-2 and EGFR tyrosine kinases. These compounds have shown potent cytotoxic activity against different cancer cell lines, suggesting their potential use as effective anti-cancer agents (Riadi et al., 2021).

Photophysical and Electrochemical Studies

The exploration into luminescent cyclometalated iridium(III) complexes containing thiourea moieties has shed light on their photophysical and electrochemical properties. Such studies contribute to understanding the emissive states of these complexes, potentially paving the way for their application in sensors and organic light-emitting diodes (OLEDs) (Lo et al., 2006).

Antimicrobial and Antitumor Screening

The antimicrobial and antitumor properties of new quinazoline and thiazole derivatives have also been investigated. These compounds have been screened against various bacterial and fungal species, as well as cancer cell lines, to assess their potential as new therapeutic agents. The synthesis of these compounds under various conditions and their structural elucidation through spectroscopic methods play a critical role in these studies (Desai et al., 2007; Berber, 2022).

Propriétés

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h1-11,14,20H,12-13,15-16H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSCGQXVIUFOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

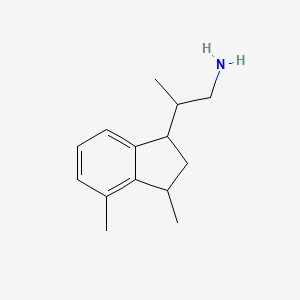

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)